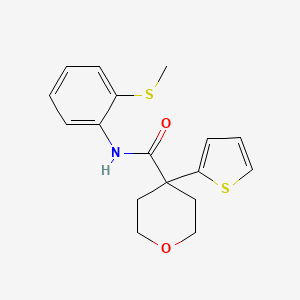
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as NSC-741909, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
Mécanisme D'action
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide disrupts the function of other proteins in the cell that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacteria, suggesting potential applications in the treatment of bacterial infections. N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide as a research tool is its specificity for Hsp90, which allows for the study of the role of this protein in various cellular processes. However, one limitation of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide. One area of research could focus on the development of more potent analogs of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide for use in cancer treatment. Another area of research could focus on the use of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further research could explore the potential applications of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in the treatment of bacterial infections and inflammatory diseases.
Méthodes De Synthèse
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-4-nitroaniline with potassium thiocyanate to form 2-amino-4-thiocyanatoaniline. This intermediate is then reacted with 2-bromo-1-(methylthio)benzene to form the final product, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide.
Applications De Recherche Scientifique
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-21-14-6-3-2-5-13(14)18-16(19)17(8-10-20-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLLJOZGYXRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
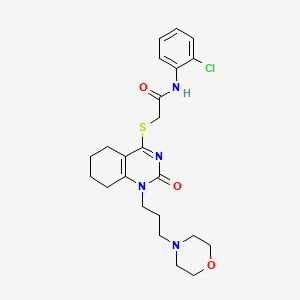
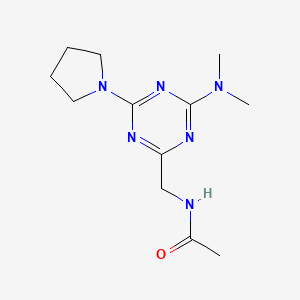
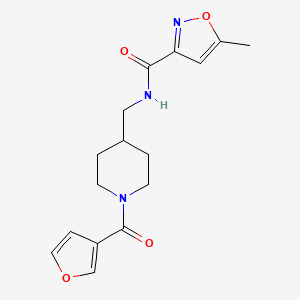
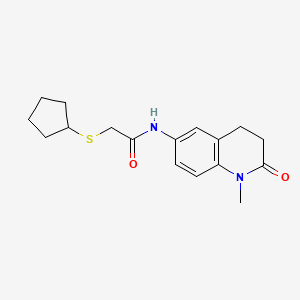
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)
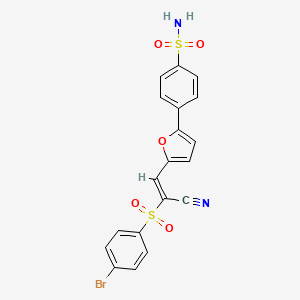
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)
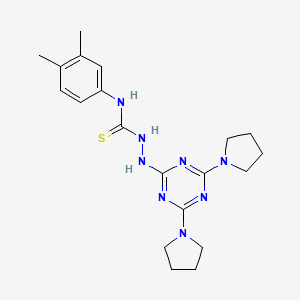
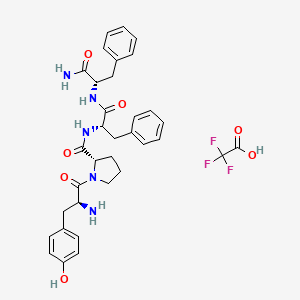
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
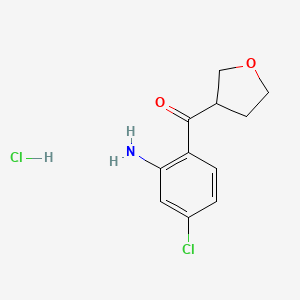
![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
